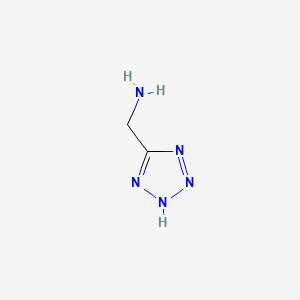5-(Aminomethyl)-2H-tetrazole
CAS No.: 31602-63-8
Cat. No.: VC2348344
Molecular Formula: C2H5N5
Molecular Weight: 99.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31602-63-8 |
|---|---|
| Molecular Formula | C2H5N5 |
| Molecular Weight | 99.1 g/mol |
| IUPAC Name | 2H-tetrazol-5-ylmethanamine |
| Standard InChI | InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7) |
| Standard InChI Key | ZHCLIFKUVIFYBY-UHFFFAOYSA-N |
| SMILES | C(C1=NNN=N1)N |
| Canonical SMILES | C(C1=NNN=N1)N |
Introduction
Structural Characteristics and Physical Properties
5-(Aminomethyl)-2H-tetrazole consists of a tetrazole ring with an aminomethyl group (-CH₂NH₂) attached to the carbon at position 5. The tetrazole ring contains four nitrogen atoms arranged sequentially, creating a nitrogen-rich heterocycle that contributes to the compound's unique properties.
Based on data available for analogous tetrazole compounds, the physical properties of 5-(Aminomethyl)-2H-tetrazole can be estimated. The compound shares the same molecular formula (C₂H₅N₅) with 5-Amino-2-methyl-2H-tetrazole, though with a different structural arrangement .
Table 1: Estimated Physical Properties of 5-(Aminomethyl)-2H-tetrazole
Like other tetrazole derivatives, 5-(Aminomethyl)-2H-tetrazole likely exhibits thermal stability, though less than some energetic tetrazole compounds. The presence of the primary amine group would enhance its water solubility and ability to form hydrogen bonds, while also enabling salt formation under appropriate conditions.
Chemical Reactivity
Based on the reactivity patterns of related tetrazole compounds, 5-(Aminomethyl)-2H-tetrazole would likely exhibit distinctive chemical behavior, influenced by both the tetrazole ring and the aminomethyl substituent.
Oxidation Reactions
The tetrazole ring in 5-(Aminomethyl)-2H-tetrazole would likely undergo oxidation reactions similar to other tetrazole derivatives:
-
Reaction with hydrogen peroxide (H₂O₂) to form tetrazole-1-oxide derivatives, enhancing thermal stability
-
Oxidation with potassium permanganate (KMnO₄) in acidic conditions, potentially generating carboxylic acid derivatives through C-N bond cleavage
| Oxidizing Agent | Reaction Conditions | Expected Products | Estimated Yield |
|---|---|---|---|
| H₂O₂ (30%) | 50°C, 4-6 h, ethanol | Tetrazole-1-oxide derivatives | 70-80% |
| KMnO₄ (1M, H₂SO₄) | 25°C, 2-3 h | Tetrazole carboxylic acid derivatives | 55-65% |
| Mild oxidants | Aqueous/alcoholic media | Selective oxidation of amino group | 60-75% |
Reduction Reactions
Reduction reactions would target both the tetrazole ring and potentially the amino group:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran could reduce the tetrazole ring
-
Catalytic hydrogenation using hydrogen and palladium on carbon might cleave the tetrazole ring to produce simple amines
Photochemical Behavior
Based on studies of 5-aminotetrazole derivatives, 5-(Aminomethyl)-2H-tetrazole might undergo photochemical transformations when irradiated with UV light. Research on similar compounds indicates selective fragmentation of the tetrazole ring upon irradiation at wavelengths around 250 nm .
The photolysis would likely result in ring-opening reactions and formation of nitrene intermediates, similar to the photochemistry observed in other tetrazole derivatives. The stability of the tetrazole ring under photochemical conditions might be influenced by the aminomethyl substituent, potentially altering its photoreactivity compared to simple tetrazoles .
Applications in Scientific Research
Biological Applications
Tetrazole derivatives, including compounds structurally similar to 5-(Aminomethyl)-2H-tetrazole, have demonstrated various biological activities that suggest potential applications in pharmaceutical and biological sciences:
-
Antimicrobial Properties: Related tetrazole compounds have shown significant antibacterial activity against various pathogens, with efficacy comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria
-
Anticancer Activity: Some tetrazole derivatives demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as anticancer agents
| Application | Target Systems | Mechanism of Action | Research Status |
|---|---|---|---|
| Antimicrobial | Bacterial pathogens (S. aureus, E. coli) | Cell wall/membrane disruption | Requires specific testing |
| Anticancer | Various cancer cell lines | Enzyme inhibition, apoptosis induction | Theoretical, based on similar structures |
| Enzyme Inhibitors | Proteases, kinases | Binding to active sites | Potential application |
Medical Applications
The pharmacological potential of 5-(Aminomethyl)-2H-tetrazole and related compounds includes:
-
Antihypertensive Effects: Tetrazole derivatives can inhibit angiotensin-converting enzyme (ACE), positioning them as candidates for developing antihypertensive medications
-
Anti-inflammatory and Anticonvulsant Properties: The compound may have applications in treating inflammatory conditions and seizures due to its structural similarities with known bioactive tetrazole derivatives
Industrial Applications
Due to its high nitrogen content, 5-(Aminomethyl)-2H-tetrazole may find applications in:
-
Energetic Materials: The energetic properties of tetrazole derivatives make them suitable for development of high-energy materials, explosives, and propellants
-
Coordination Chemistry: The compound could serve as a ligand in metal complexes, with potential applications in catalysis and materials science
-
Gas-Generating Compositions: Tetrazole derivatives are used in gas-generating systems due to their ability to produce nitrogen gas upon decomposition
Comparative Analysis with Similar Tetrazole Compounds
Understanding the properties of 5-(Aminomethyl)-2H-tetrazole in the context of related tetrazole derivatives provides valuable insights into its potential behavior and applications.
Table 5: Comparison of 5-(Aminomethyl)-2H-tetrazole with Related Compounds
The key distinguishing feature of 5-(Aminomethyl)-2H-tetrazole is the presence of the flexible aminomethyl linker, which offers:
-
Enhanced water solubility compared to simple tetrazoles
-
Additional reactive site through the primary amine
-
Potential for forming more complex hydrogen bonding networks
-
Greater conformational flexibility in biological interactions
Recent Research Developments
Recent research related to tetrazole chemistry provides context for understanding the potential significance of 5-(Aminomethyl)-2H-tetrazole:
Photochemical Studies
Investigations into the photochemistry of 5-aminotetrazole derivatives have revealed selective fragmentation patterns of the tetrazole ring upon UV irradiation. For instance, 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) has been studied under matrix isolation conditions, showing the tetrazole ring undergoes selective photolysis while other structural components remain stable .
Energetic Materials Research
The development of energetic tetrazole derivatives has been an active area of research. Compounds such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and its derivatives with azido and nitro groups have been comprehensively characterized for their energetic properties, including sensitivity to external stimuli and calculated detonation parameters .
Table 6: Research Advances in Tetrazole Chemistry Relevant to 5-(Aminomethyl)-2H-tetrazole
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume